

# Thermo-chemical properties of 3,5-Dichlorobenzoic acid

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Compound of Interest		
Compound Name:	3,5-Dichlorobenzoic acid	
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An In-depth Technical Guide on the Thermo-chemical Properties of 3,5-Dichlorobenzoic Acid

#### Introduction

**3,5-Dichlorobenzoic acid** (CAS No: 51-36-5), with the chemical formula C<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>2</sub>, is a halogenated derivative of benzoic acid.[1][2] It presents as a white to light beige crystalline powder.[3][4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its utility in various industrial applications stems from its specific chemical and physical properties. Notably, it is used as a herbicide, where its mechanism involves the inhibition of the enzyme protoporphyrinogen oxidase, which is critical for chlorophyll synthesis in plants.[5] Understanding its thermo-chemical properties is essential for process optimization, safety assessments, and the development of new applications in chemical synthesis and drug development.

This guide provides a comprehensive overview of the known thermo-chemical and physical properties of **3,5-Dichlorobenzoic acid**, details the experimental methodologies used for their determination, and visualizes key experimental workflows and biological pathways.

## **Physical and Chemical Properties**

A summary of the key physical and chemical properties of **3,5-Dichlorobenzoic acid** is presented below. These properties are fundamental for its handling, storage, and application in various chemical processes.



Property	Value	Reference(s)
Molecular Formula	C7H4Cl2O2	[1][7]
Molecular Weight	191.01 g/mol	[8][9]
Appearance	White to beige crystalline powder	[3][4]
Melting Point	184-187 °C (457.15-460.15 K)	[7][10]
Boiling Point	309.1 ± 22.0 °C at 760 mmHg	[7]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[7]
Water Solubility	147.1 mg/L (temperature not stated)	[4][5]
рКа	3.46 ± 0.10	[5][8]
LogP (Octanol/Water)	2.692 - 3.92	[8][9]
Crystal Structure	Monoclinic, space group P21/n	[3][4]

### **Thermo-chemical Data**

The thermo-chemical properties of a compound are critical for understanding its stability, reactivity, and energy content. The following table summarizes available experimental and calculated thermo-chemical data for **3,5-Dichlorobenzoic acid**.



Thermo-chemical Parameter	Value	Method	Reference(s)
Enthalpy of Fusion (ΔfusH)	22.97 kJ/mol	Experimental (DSC)	[11]
Standard Gibbs Free Energy of Formation (ΔfG°)	-188.39 kJ/mol	Calculated (Joback)	[9]
Standard Enthalpy of Formation (gas) (ΔfH°gas)	-270.51 kJ/mol	Calculated (Joback)	[9]
Enthalpy of Vaporization (ΔvapH°)	66.97 kJ/mol	Calculated (Joback)	[9]
Heat of Vaporization	58.1 kJ/mol	Not Specified	[8]

## **Experimental Protocols and Methodologies**

The accurate determination of thermo-chemical properties relies on precise experimental techniques. While specific experimental reports detailing all thermo-chemical properties for **3,5-Dichlorobenzoic acid** are not abundant, the methodologies used for benzoic acid and its derivatives are well-established.

# Determination of Enthalpy of Fusion (Differential Scanning Calorimetry)

The enthalpy of fusion for **3,5-Dichlorobenzoic acid** was determined using Differential Scanning Calorimetry (DSC).[11]

- Sample Preparation: A precisely weighed sample of high-purity 3,5-Dichlorobenzoic acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrumentation: A differential scanning calorimeter is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).



- Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., inert nitrogen gas).
- Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH). The temperature at the peak maximum is taken as the melting point (Tfus).[11]

# General Methodologies for Thermo-chemical Data of Benzoic Acid Derivatives

The following methods are commonly employed to determine the thermo-chemical properties of substituted benzoic acids and are applicable to the 3,5-dichloro derivative.[12][13]

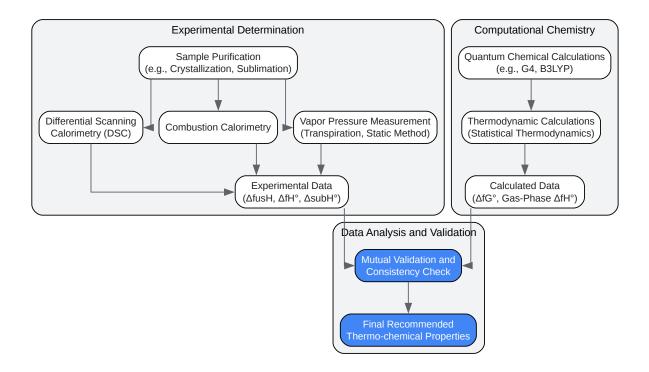
- Combustion Calorimetry: This is the primary method for determining the standard enthalpy of formation (ΔfH°). A sample is completely combusted in a high-pressure oxygen environment within a calorimeter. The heat released during combustion is measured, and from this, the enthalpy of formation is calculated.
- Transpiration Method: This technique is used to measure vapor pressures at different temperatures. An inert gas is passed over the sample at a controlled rate, becoming saturated with the substance's vapor. The amount of sublimated or vaporized substance is determined, and the vapor pressure is calculated. The enthalpy of sublimation or vaporization is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[13]
- Static Method: This involves directly measuring the vapor pressure of a substance in a closed, evacuated system at thermal equilibrium using a pressure transducer. It is another method to obtain vapor pressure data as a function of temperature.[12]
- Thermogravimetric Analysis (TGA): TGA can be used to study the sublimation and decomposition of a sample by monitoring its mass as a function of temperature. This data can also be used to estimate the enthalpy of sublimation.[12]

# **Visualizations: Workflows and Pathways**



### **Experimental and Computational Workflow**

The determination of thermo-chemical properties often involves a combination of experimental measurements and computational calculations for validation and consistency checks.



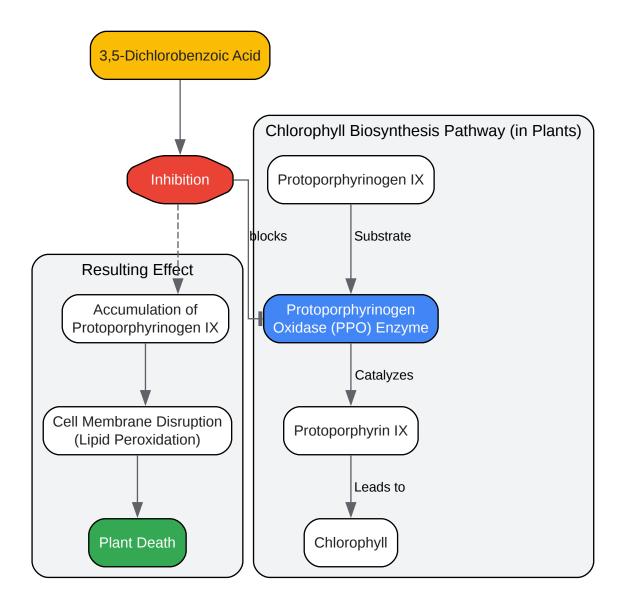
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Caption: General workflow for determining thermo-chemical properties.

## **Biological Pathway: Herbicidal Action**

**3,5-Dichlorobenzoic acid** functions as a herbicide by targeting a key enzyme in the chlorophyll biosynthesis pathway.





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